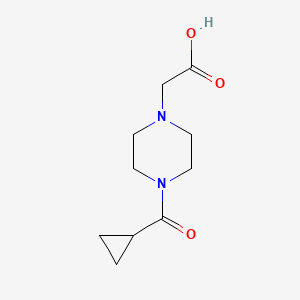![molecular formula C14H20FNO B1462510 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine CAS No. 1019503-62-8](/img/structure/B1462510.png)
1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine
Overview
Description
“1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine” is a chemical compound with the molecular formula C14H20FNO . It has a molecular weight of 237.31 .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21NO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h7-11,13H,2-6,15H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be similar to those of other amines . These include reactions with alkyl halides, ammonia, and other amines, as well as reductions of nitriles, amides, and nitro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 237.31 . The compound is stored at room temperature .Scientific Research Applications
Interaction with Biological Systems
Research on compounds with similar structural characteristics to 1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine suggests potential interactions within biological systems. For instance, the study of aromatic amines has highlighted their bioactivation and the subsequent formation of DNA adducts, which could indicate a potential for studying mutagenic and carcinogenic properties (Wang et al., 2019).
Environmental Impact and Remediation
The environmental occurrence and remediation of organohalides, a class of compounds to which fluorinated aromatic amines might belong, have been extensively reviewed. These studies discuss the widespread distribution of such compounds in the environment and the development of remediation techniques, which might be relevant for understanding the environmental behavior and impact of this compound (He et al., 2021).
Analytical Methods and Detection
The analysis of biogenic amines in foods and other matrices provides insights into the analytical methodologies that could be adapted for detecting and quantifying this compound. These methods, including chromatographic techniques, could be essential for monitoring its presence in various environments and biological systems (Önal, 2007).
Synthetic Applications
The development of novel synthetic routes and the application of catalytic systems in forming C-N bonds highlight the potential of this compound in synthetic chemistry. These studies provide a foundation for exploring its use in synthesizing complex molecules and as an intermediate in pharmaceutical and material science research (Kantam et al., 2013).
properties
IUPAC Name |
1-(4-cyclohexyloxy-3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h7-10,12H,2-6,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXYDDQNEDBTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2CCCCC2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B1462431.png)
methanone](/img/structure/B1462432.png)








amine](/img/structure/B1462447.png)

